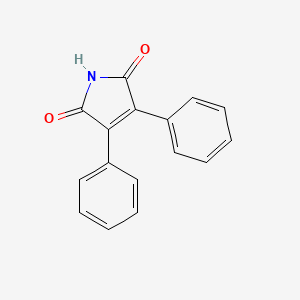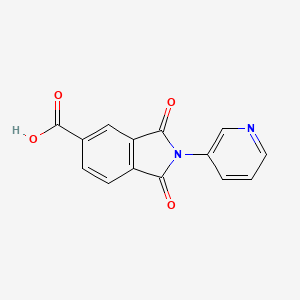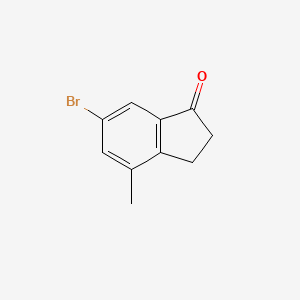
3,4-diphenyl-1H-pyrrole-2,5-dione
概要
説明
3,4-ジフェニル-1H-ピロール-2,5-ジオンは、分子式がC16H11NO2である有機化合物です。これは、ピロール-2,5-ジオンの誘導体であり、ピロール環の3位と4位に2つのフェニル基があることを特徴としています。 この化合物は、その安定性と独特の化学的性質で知られており、さまざまな科学研究分野で注目されています .
2. 製法
合成ルートと反応条件
3,4-ジフェニル-1H-ピロール-2,5-ジオンは、いくつかの方法で合成することができます。一般的な方法の1つは、N3-置換アミドラゾンと2,3-ジメチルマレイン酸無水物の反応です。 この反応は、通常、室温で48時間、ジエチルエーテル中で行われます . 別の方法は、3,4-ジヨード-2,5-ジメチル-1H-ピロールとチオアミドを極性溶媒中で、または溶媒なしで反応させる方法です .
工業生産方法
3,4-ジフェニル-1H-ピロール-2,5-ジオンの工業生産は、通常、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成で行われます。 特定の方法と条件は、製造元や化合物の意図された用途によって異なる場合があります .
作用機序
3,4-ジフェニル-1H-ピロール-2,5-ジオンの作用機序には、特定の分子標的と経路との相互作用が含まれます。 たとえば、グリコーゲンシンターゼキナーゼ-3bの阻害剤として、酵素の活性部位に結合し、その活性を阻害し、それによりさまざまな細胞プロセスを調節します . 3位と4位のフェニル基は、その結合親和性と特異性に重要な役割を果たします .
生化学分析
Biochemical Properties
It is known that the compound has a significant impact on biochemical reactions .
Cellular Effects
The cellular effects of 3,4-diphenyl-1H-pyrrole-2,5-dione are diverse and complex. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on various types of cells and cellular processes are still being researched.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, but the exact details of these interactions are still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specifics of these metabolic pathways are still being researched.
Transport and Distribution
It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
3,4-Diphenyl-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride. This reaction typically occurs in diethyl ether at room temperature for 48 hours . Another method involves the reaction of 3,4-diiodo-2,5-dimethyl-1H-pyrrole with thioamides in polar solvents or under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound .
化学反応の分析
反応の種類
3,4-ジフェニル-1H-ピロール-2,5-ジオンは、さまざまな化学反応を起こし、これには次のようなものがあります。
酸化: この化合物は、酸化されて異なる誘導体を形成することができます。
還元: 還元反応により、還元されたピロール誘導体が生成される可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求電子剤が含まれます。 これらの反応の条件は、通常、制御された温度と、エタノールやジクロロメタンなどの溶媒を伴います .
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はキノン誘導体を生成する可能性があり、置換反応はさまざまな置換ピロール化合物を生成する可能性があります .
4. 科学研究への応用
3,4-ジフェニル-1H-ピロール-2,5-ジオンは、科学研究で幅広い用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、その潜在的な抗炎症作用と抗菌作用について研究されています.
医学: 研究では、グリコーゲンシンターゼキナーゼ-3bの阻害剤としての使用が検討されており、アルツハイマー病や糖尿病などの病気の治療に役立つ可能性があります.
科学的研究の応用
3,4-Diphenyl-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential anti-inflammatory and antimicrobial properties.
類似化合物との比較
類似化合物
3,4-ジメチル-1H-ピロール-2,5-ジオン: 構造は似ていますが、フェニル基の代わりにメチル基があります。
3,4-ジフェニルマレイミド: 同様の化学的性質を持つ別の誘導体です.
独自性
3,4-ジフェニル-1H-ピロール-2,5-ジオンは、その特定の置換パターンによって独特であり、これにより、独特の化学的および生物学的性質がもたらされます。 フェニル基の存在は、他のピロール-2,5-ジオン誘導体と比較して、その安定性と反応性を高めます .
特性
IUPAC Name |
3,4-diphenylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-15-13(11-7-3-1-4-8-11)14(16(19)17-15)12-9-5-2-6-10-12/h1-10H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADCPEMKIBAJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372903 | |
| Record name | 1H-Pyrrole-2,5-dione, 3,4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31295-36-0 | |
| Record name | 1H-Pyrrole-2,5-dione, 3,4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-6-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B3032549.png)
![4-chloro-5-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B3032551.png)







![Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate](/img/structure/B3032565.png)


![2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]-](/img/structure/B3032569.png)

